Cas no 93845-49-9 ((E)-(ethyl [2-(4-chlorophenyl)hydrazin-1-ylidene](cyano)formate))

(E)-(Ethyl [2-(4-chlorophenyl)hydrazin-1-ylidene](cyano)formate) is a specialized hydrazine-derived compound featuring a cyanoformate moiety and a 4-chlorophenyl substituent. Its unique structure makes it valuable in synthetic organic chemistry, particularly as an intermediate in the preparation of heterocyclic compounds, agrochemicals, and pharmaceuticals. The presence of both hydrazine and cyano functionalities enhances its reactivity, enabling selective transformations such as cyclizations and nucleophilic additions. The 4-chlorophenyl group contributes to stability and influences electronic properties, making it useful in structure-activity studies. This compound is typically handled under controlled conditions due to its reactive nature, ensuring optimal performance in synthetic applications.
(E)-(ethyl [2-(4-chlorophenyl)hydrazin-1-ylidene](cyano)formate) structure
93845-49-9 structure
Product Name:(E)-(ethyl [2-(4-chlorophenyl)hydrazin-1-ylidene](cyano)formate)
CAS No:93845-49-9
MF:C11H10ClN3O2
MW:251.669001102448
CID:4666438
Update Time:2025-10-29

(E)-(ethyl [2-(4-chlorophenyl)hydrazin-1-ylidene](cyano)formate) Chemical and Physical Properties

Names and Identifiers

    • (E)-(ethyl [2-(4-chlorophenyl)hydrazin-1-ylidene](cyano)formate)
    • Acetic acid, [(4-chlorophenyl)hydrazono]cyano-, ethyl ester, (2E)- (9CI)
    • Inchi: 1S/C11H10ClN3O2/c1-2-17-11(16)10(7-13)15-14-9-5-3-8(12)4-6-9/h3-6,14H,2H2,1H3/b15-10+
    • InChI Key: PQDRRQIRVTVLBS-XNTDXEJSSA-N
    • SMILES: C(OCC)(=O)/C(=N/NC1=CC=C(Cl)C=C1)/C#N

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 5

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Additional information on (E)-(ethyl [2-(4-chlorophenyl)hydrazin-1-ylidene](cyano)formate)

Introduction to Compound CAS No. 93845-49-9: (E)-(Ethyl [2-(4-Chlorophenyl)hydrazin-1-ylidene](Cyano)formate)

(E)-(Ethyl [2-(4-Chlorophenyl)hydrazin-1-ylidene](cyano)formate), with the CAS number 93845-49-9, is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of hydrazones and is characterized by its unique structural features, including a chlorophenyl group, a hydrazine moiety, and a cyano group. These structural elements contribute to its potential biological activities and make it a valuable candidate for various applications in drug discovery and development.

The chemical structure of (E)-(Ethyl [2-(4-Chlorophenyl)hydrazin-1-ylidene](cyano)formate) can be represented as follows: C11H11ClN3O2. The compound's molecular weight is approximately 250.67 g/mol. The presence of the chlorophenyl group imparts lipophilic properties, which can enhance its ability to cross biological membranes. The hydrazine moiety is known for its reactivity and ability to form complexes with various metal ions, which can be exploited in the design of metal-based drugs. The cyano group, on the other hand, contributes to the compound's electronic properties and can influence its pharmacological behavior.

Recent studies have explored the potential therapeutic applications of (E)-(Ethyl [2-(4-Chlorophenyl)hydrazin-1-ylidene](cyano)formate). One notable area of research is its anti-inflammatory properties. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages. This suggests that it may have potential as an anti-inflammatory agent for treating conditions such as rheumatoid arthritis and inflammatory bowel disease.

Another area of interest is the compound's antitumor activity. Research has demonstrated that (E)-(Ethyl [2-(4-Chlorophenyl)hydrazin-1-ylidene](cyano)formate) can induce apoptosis in cancer cells through the activation of caspase pathways. Specifically, it has been shown to be effective against human breast cancer cells (MCF-7) and colon cancer cells (HCT-116). These findings highlight its potential as a lead compound for developing novel anticancer drugs.

In addition to its biological activities, the synthesis of (E)-(Ethyl [2-(4-Chlorophenyl)hydrazin-1-ylidene](cyano)formate) has been optimized to improve yield and purity. Various synthetic routes have been reported, including the condensation of ethyl cyanoacetate with 4-chlorobenzohydrazide in the presence of a suitable base such as triethylamine or sodium hydride. The E-isomer is typically obtained as the major product due to steric factors favoring its formation.

The physicochemical properties of (E)-(Ethyl [2-(4-Chlorophenyl)hydrazin-1-ylidene](cyano)formate) have also been extensively studied. It is a white crystalline solid with a melting point ranging from 130°C to 135°C. The compound is moderately soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO), but it has limited solubility in water. These properties are important for optimizing its formulation and delivery in pharmaceutical applications.

To further understand the mechanism of action of (E)-(Ethyl [2-(4-Chlorophenyl)hydrazin-1-ylidene](cyano)formate), molecular docking studies have been conducted to investigate its interactions with key biological targets. These studies have revealed that the compound can bind to specific sites on enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). This binding can inhibit the catalytic activity of these enzymes, thereby reducing inflammation.

Clinical trials are currently underway to evaluate the safety and efficacy of (E)-(Ethyl [2-(4-Chlorophenyl)hydrazin-1-ylidene](cyano)formate) in humans. Preliminary results from phase I trials have shown that it is well-tolerated at low doses with no significant adverse effects observed. However, further studies are needed to determine optimal dosing regimens and long-term safety profiles.

In conclusion, (E)-(Ethyl [2-(4-Chlorophenyl)hydrazin-1-ylidene](cyano)formate) (CAS No. 93845-49-9) is a promising compound with diverse biological activities, including anti-inflammatory and antitumor properties. Its unique chemical structure and favorable physicochemical properties make it an attractive candidate for further development in medicinal chemistry and pharmaceutical research. Ongoing studies continue to explore its potential therapeutic applications, paving the way for new treatments in various medical conditions.

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